

Understanding the STING signaling cascade

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	STING-IN-2	
Cat. No.:	B1682489	Get Quote

An In-depth Technical Guide to the STING Signaling Cascade

Introduction

The Stimulator of Interferon Genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting pathogenic or misplaced cytosolic DNA.[1][2] As a central mediator of host defense, the cGAS-STING pathway links the presence of cytosolic DNA—a hallmark of viral infection or cellular damage—to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][3][4] This cascade begins with the enzyme cyclic GMP-AMP synthase (cGAS), which synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP) upon binding to double-stranded DNA (dsDNA).[5][6] cGAMP then binds to and activates the endoplasmic reticulum (ER)-resident protein STING, initiating a signaling cascade with profound implications in infectious diseases, autoimmune disorders, and cancer immunotherapy.[1][7][8]

This guide provides a detailed overview of the STING signaling cascade, including its core mechanisms, regulation, quantitative parameters, and the experimental protocols used for its investigation.

The Core Signaling Cascade

The activation of the STING pathway is a multi-step process involving enzymatic activity, significant protein conformational changes, and spatial translocation of signaling components across cellular organelles.



Cytosolic DNA Sensing and cGAMP Synthesis by cGAS

The pathway is initiated when cGAS, the primary cytosolic DNA sensor, recognizes dsDNA.[2] This binding event is largely sequence-independent but can be influenced by DNA length, with efficient activation occurring with dsDNA of 36 base pairs or longer.[9] Upon binding to dsDNA, cGAS undergoes dimerization and a conformational change that opens its catalytic pocket.[2] This allows cGAS to utilize ATP and GTP as substrates to synthesize the endogenous second messenger, 2'3'-cGAMP.[2][5][6]

STING Activation and Conformational Change

In its resting state, STING exists as a homodimer on the ER membrane.[4][10] The binding of cGAMP to the V-shaped ligand-binding domain of the STING dimer induces a significant conformational change.[11][12] This change involves a 180° rotation of the ligand-binding domain relative to the transmembrane domain and the closing of a "lid" over the cGAMP-binding pocket.[4][12][13] This structural rearrangement is the critical activation step, promoting the oligomerization of STING dimers, which is essential for downstream signaling.[11][12][13]

STING Trafficking and Signalosome Assembly

Activated STING oligomers translocate from the ER, moving through the ER-Golgi intermediate compartment (ERGIC) to the Golgi apparatus.[1][10][14][15][16] This trafficking is a crucial regulatory step and is required for the assembly of the downstream signaling complex.[10][17] Within the Golgi and trans-Golgi network (TGN), the STING oligomers serve as a scaffold to recruit TANK-binding kinase 1 (TBK1).[10][16][18]

Downstream Signaling: TBK1, IRF3, and NF-κB Activation

The recruitment of TBK1 to the STING scaffold leads to its activation through transautophosphorylation.[13] Activated TBK1 then phosphorylates multiple substrates:

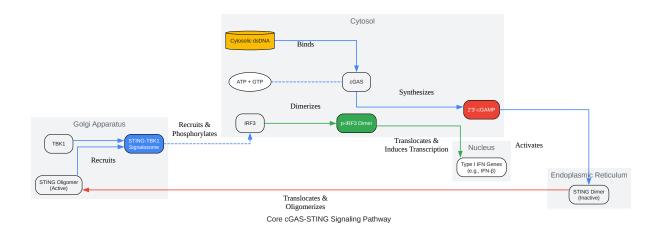
STING: TBK1 phosphorylates the C-terminal tail (CTT) of STING, specifically at Serine 366
(in humans).[5][11] This phosphorylation creates a docking site for the transcription factor
Interferon Regulatory Factor 3 (IRF3).[11][19]



IRF3: Once recruited to the STING-TBK1 complex, IRF3 is phosphorylated by TBK1.[20][21]
 [22] This phosphorylation event causes IRF3 to dimerize and translocate to the nucleus,
 where it drives the transcription of type I IFN genes (e.g., IFN-β).[20][21]

In addition to the IRF3 axis, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines.[18][23][24] The recruitment of TBK1 to STING is critical for activating both IRF3 and NF-κB.[23]

Below is a diagram illustrating the core STING signaling pathway.



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The emerging roles of the STING adaptor protein in immunity and diseases PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGAS-STING cytosolic DNA sensing pathway Wikipedia [en.wikipedia.org]
- 3. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory





- 4. Activation of STING Based on Its Structural Features PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation and Function of the cGAS-STING Pathway: Mechanisms, Post-Translational Modifications, and Therapeutic Potential in Immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 10. Classification and functional characterization of regulators of intracellular STING trafficking identified by genome-wide optical pooled screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of cGAS and STING signaling during inflammation and infection PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cryo-EM structures of STING reveal its mechanism of activation by cyclic GMP

 –AMP PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent progress on the activation of the cGAS–STING pathway and its regulation by biomolecular condensation PMC [pmc.ncbi.nlm.nih.gov]
- 14. STING trafficking as a new dimension of immune signaling PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nucleic Acid Diversity in cGAS-STING Pathway Activation and Immune Dysregulation [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Advances in the prerequisite and consequence of STING downstream signalosomes PMC [pmc.ncbi.nlm.nih.gov]
- 19. STING Specifies IRF3 phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway
 PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 23. pnas.org [pnas.org]
- 24. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Understanding the STING signaling cascade]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1682489#understanding-the-sting-signaling-cascade]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com